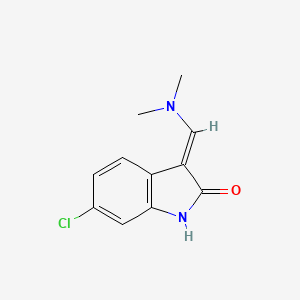
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one, also known as DMCM, is a chemical compound that belongs to the class of indole derivatives. DMCM has been extensively studied for its potential use as an anxiolytic agent due to its ability to enhance the activity of the GABA receptor, which is responsible for inhibiting the activity of neurons in the brain.
Mécanisme D'action
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one enhances the activity of the GABA receptor by binding to a specific site on the receptor, which increases the inhibitory activity of the receptor. This results in a reduction in the activity of neurons in the brain, which leads to a decrease in anxiety and other symptoms associated with anxiety disorders.
Biochemical and Physiological Effects:
This compound has been shown to produce a number of biochemical and physiological effects, including sedation, muscle relaxation, and anxiolysis. This compound has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has several advantages for laboratory experiments, including its ability to enhance the activity of the GABA receptor, which is involved in a variety of neurological processes. However, this compound also has several limitations, including its potential for toxicity and its ability to produce sedation and other side effects.
Orientations Futures
There are several potential future directions for research on (3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one, including the development of new anxiolytic drugs that target the GABA receptor, the investigation of the role of the dopamine system in anxiety disorders, and the development of new methods for synthesizing this compound and related compounds. Additionally, further research is needed to determine the long-term effects of this compound use and to investigate its potential for abuse and addiction.
Méthodes De Synthèse
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one can be synthesized using a variety of methods, including the reaction of 3-(dimethylaminomethylidene)-1H-indol-2-one with hydrochloric acid and sodium nitrite, or the reaction of 3-(dimethylamino)acrolein with indole-2,3-dione.
Applications De Recherche Scientifique
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one has been used in scientific research to investigate the role of the GABA receptor in anxiety disorders and to develop new anxiolytic drugs. This compound has also been used to study the effects of GABA receptor agonists and antagonists on the central nervous system.
Propriétés
IUPAC Name |
(3E)-6-chloro-3-(dimethylaminomethylidene)-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(2)6-9-8-4-3-7(12)5-10(8)13-11(9)15/h3-6H,1-2H3,(H,13,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDOALCKVFVBTA-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C2=C(C=C(C=C2)Cl)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(3-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644888.png)
![5-[Methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]pentan-1-ol](/img/structure/B6644895.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)

![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2-[5-(4-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B6644941.png)


![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)


![N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
![3-[(2-Bromo-3-methylbenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6644985.png)
